N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide

Catalog No.
S2653571
CAS No.
922049-94-3
M.F
C22H28N2O4S
M. Wt
416.54
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrob...

CAS Number

922049-94-3

Product Name

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2,5-dimethylbenzenesulfonamide

Molecular Formula

C22H28N2O4S

Molecular Weight

416.54

InChI

InChI=1S/C22H28N2O4S/c1-6-11-24-18-10-9-17(13-19(18)28-14-22(4,5)21(24)25)23-29(26,27)20-12-15(2)7-8-16(20)3/h7-10,12-13,23H,6,11,14H2,1-5H3

InChI Key

IHTQWTRPTHZIRJ-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C)OCC(C1=O)(C)C

solubility

not available

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide is a complex organic compound characterized by a unique structural framework that includes a benzo[b][1,4]oxazepine ring. This compound features a sulfonamide group attached to a dimethyl-substituted benzene moiety and is notable for its potential applications in medicinal chemistry due to its intriguing chemical properties and biological activities. The presence of the oxazepine ring contributes to its stability and reactivity, making it a candidate for various synthetic and therapeutic applications.

Due to the lack of scientific research on this specific compound, its mechanism of action is unknown. However, some sulfonamides possess various biological activities depending on their structure. They can act as enzyme inhibitors, receptor antagonists, or have other functions depending on their design [].

  • Oxidation: Under specific conditions, it can be oxidized to form various oxo derivatives.
  • Reduction: Reduction reactions can yield reduced analogs of the compound.
  • Substitution: The oxazepine ring allows for substitution reactions, leading to the formation of diverse substituted derivatives.

Common reagents involved in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The nature of the products formed is highly dependent on the specific conditions and reagents used during the reactions.

Research indicates that N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide exhibits significant biological activity. It has been studied for potential antimicrobial and antiviral properties. Additionally, the compound may interact with specific molecular targets such as enzymes and receptors involved in various biological pathways. This interaction could lead to therapeutic applications in treating infections or diseases linked to these targets .

The synthesis of this compound typically involves multiple steps that may include:

  • Formation of the Oxazepine Ring: This step often utilizes starting materials such as substituted anilines and carbonyl compounds.
  • Sulfonamide Formation: The introduction of the sulfonamide group usually involves reacting an amine with a sulfonyl chloride.
  • Final Modifications: Additional steps may be required to introduce the dimethylbenzene substituent.

The reaction conditions often involve organic solvents like dimethylformamide and catalysts such as trifluoroacetic acid to facilitate the synthesis .

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide has several potential applications:

  • Medicinal Chemistry: Its biological activity makes it a candidate for drug development.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules.
  • Material Science: The compound may find use in developing new materials due to its unique chemical properties.

Interaction studies focus on how this compound interacts with various biological targets. These studies typically involve:

  • Binding Assays: To evaluate how well the compound binds to specific enzymes or receptors.
  • In vitro Studies: To assess its biological effects on cultured cells or tissues.
  • Mechanistic Studies: To understand the pathways through which it exerts its effects.

Such studies are crucial for elucidating its potential therapeutic roles and optimizing its efficacy .

Several compounds share structural similarities with N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide. These include:

  • N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide
  • N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-triethoxybenzamide
  • N-(3-methylbenzene sulfonamide) derivatives with similar oxazepine structures.

These compounds share a common benzo[b][1,4]oxazepine core but differ in their substituents and functional groups. This variation leads to differences in their chemical reactivity and biological activity profiles .

XLogP3

4

Dates

Last modified: 08-16-2023

Explore Compound Types